molecular formula C19H22Cl3N3O B092389 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride CAS No. 17070-45-0

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride

Cat. No.: B092389
CAS No.: 17070-45-0
M. Wt: 414.8 g/mol
InChI Key: PQVLERLLNMDETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a model acridine mutagen with well-established biophysical properties and mutagenic activity . This compound is primarily used in scientific research due to its ability to interact with DNA and induce mutations.

Mechanism of Action

Target of Action

Acridine Mutagen ICR 191, also known as Icr-191 dihydrochloride or 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride, primarily targets DNA . It is a frameshift mutagenic standard for the Ames test in Salmonella and E. coli . The compound induces permanent changes in the DNA sequence, which may result in a heritable change in the characteristics of living systems .

Mode of Action

ICR-191 interacts with its target, DNA, through a process known as intercalation . This compound, having a three-ring structure, intercalates into DNA and also exhibits mustard-like alkylating properties . Intercalation refers to the insertion of molecules between the planar bases of DNA. This results in distortions in the DNA helix, causing single-nucleotide pair insertions and deletions .

Biochemical Pathways

The primary biochemical pathway affected by ICR-191 involves the mutation of the hprt locus . This mutation is brought about by the intercalation and subsequent distortion of the DNA helix. The compound’s interaction with DNA can lead to base substitutions, predominantly targeted to guanines .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of ICR-191’s action is the induction of mutations . Specifically, it causes base substitutions, predominantly targeted to guanines . This can lead to the creation of mutants at the hprt locus . The compound’s mutagenic activity has been well-established through tests such as the Ames mutagenicity test .

Action Environment

The action, efficacy, and stability of ICR-191 can be influenced by various environmental factors. For instance, the presence of other compounds, such as platinum nanoparticles, can modulate ICR-191’s biological activity . Additionally, the compound’s mutagenic effects can be attenuated by the mutagen interceptor chlorophyllin

Preparation Methods

The synthesis of 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride involves the reaction of 6-chloro-2-methoxyacridine with 3-(2-chloroethylamino)propylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods are similar but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine compounds .

Comparison with Similar Compounds

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride is unique due to its specific chemical structure and mutagenic activity. Similar compounds include:

Compared to these compounds, this compound is particularly useful in studying frameshift mutations due to its specific interaction with DNA .

Properties

CAS No.

17070-45-0

Molecular Formula

C19H22Cl3N3O

Molecular Weight

414.8 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H

InChI Key

PQVLERLLNMDETJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl

melting_point

520 to 523 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

17070-45-0

physical_description

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

Related CAS

17070-45-0 (di-hydrochloride)

Synonyms

2-chloro-6-methoxy-9-(3-(2-chloroethyl)aminopropylamino)acridine
acridine half-mustard
acridine half-mustard, dihydrochloride
ICR-191

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 2
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 3
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 4
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 5
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 6
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action for ICR-191 dihydrochloride's mutagenic effects?

A: ICR-191 dihydrochloride primarily exerts its mutagenic effects by forming adducts at the N7 position of guanine bases in DNA. [, ] This bulky adduct can disrupt the normal base pairing during DNA replication, leading to mutations.

Q2: What types of mutations are predominantly induced by ICR-191 dihydrochloride?

A: Studies utilizing M13 replicative form DNA have revealed that ICR-191 dihydrochloride induces both base substitutions and frameshift mutations. [] Notably, a majority of the observed base substitutions are G·C to A·T transitions. [, ] This suggests that the N7-adducted guanine primarily mispairs with thymine during DNA replication.

Q3: How does the pH of the surrounding environment influence the mutagenic specificity of ICR-191 dihydrochloride?

A: Interestingly, the specific type of mutation induced by ICR-191 dihydrochloride can be influenced by pH. Research indicates that incubating ICR-191-treated DNA at a higher pH (10.5) leads to a shift in the mutation profile. [] Under these conditions, G to T transversions become more prevalent than G to A transitions. [] This suggests that the deprotonation of the guanine imidazole ring at higher pH might interfere with the proposed N7-adducted guanine:thymine mispairing mechanism.

Q4: Can the interaction of ICR-191 dihydrochloride with DNA be influenced by other molecules?

A: Yes, studies have explored the use of molecules like chlorophyllin to potentially mitigate the DNA-damaging effects of ICR-191 dihydrochloride. [] While further research is needed, this highlights the possibility of modulating the interaction between ICR-191 dihydrochloride and DNA through the introduction of other molecules.

Q5: Beyond its mutagenic effects, has ICR-191 dihydrochloride been investigated in any other contexts?

A: While primarily recognized for its mutagenic properties, research has also explored the interaction of ICR-191 dihydrochloride with silver nanoparticles functionalized with different coatings. [] This study observed that the surface functionalization of the nanoparticles influenced their interaction with ICR-191 dihydrochloride, potentially impacting its toxicity. [] This highlights the diverse areas where understanding the behavior and interactions of ICR-191 dihydrochloride can be relevant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.